4-Bromo-1,2-bis(difluoromethoxy)benzene
Overview
Description
4-Bromo-1,2-bis(difluoromethoxy)benzene is a chemical compound with a molecular formula of C6H3BrF2O2 . It’s used in various chemical reactions and has been investigated for its regioselective nucleophilic aromatic substitution reaction with benzyl alcohol .
Synthesis Analysis
The synthesis of 4-Bromo-1,2-bis(difluoromethoxy)benzene can involve complex chemical reactions. For instance, one study presents the dual functionality of a similar compound, 1,2-bis(4-bromobenzamide)benzene, where depending on the stoichiometric conditions, temperature, and reaction time, the compound may act as a PdCl2 ligand or as one of the reactants of the Suzuki coupling reaction .Molecular Structure Analysis
The molecular structure of 4-Bromo-1,2-bis(difluoromethoxy)benzene is characterized by the presence of bromine, fluorine, and oxygen atoms attached to a benzene ring . The exact structure can be determined using various spectroscopic techniques.Chemical Reactions Analysis
4-Bromo-1,2-bis(difluoromethoxy)benzene can participate in various chemical reactions. For example, it has been used in the preparation of 4-benzyl-2-(3,4-difluorophenyl)-2-hydroxy-morpholine .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-1,2-bis(difluoromethoxy)benzene include its molecular weight, density, boiling point, and other characteristics. For instance, it has an average mass of 192.989 Da and a mono-isotopic mass of 191.938614 Da .Scientific Research Applications
Palladium-Catalyzed Arylations
4-Bromo-1,2-bis(difluoromethoxy)benzene: is utilized in palladium-catalyzed direct arylation processes. This method allows for the efficient synthesis of arylated heteroarenes, which are crucial intermediates in pharmaceutical chemistry . The use of this compound in palladium catalysis demonstrates high yields and cost-effectiveness, making it an attractive option for synthesizing polyfluoroalkoxy-containing arylated heteroaromatics.
Pharmaceutical Chemistry
The compound serves as a key intermediate in the development of various pharmaceutical agents. Its polyfluoroalkoxy groups are found in many important drugs, such as anticancer agents and treatments for atopic dermatitis . The ability to access polyfluoroalkoxy-substituted benzene derivatives efficiently is of great interest for researchers working in this field.
Mechanism of Action
Action Environment
Environmental factors, such as pH, temperature, and solvent polarity, can influence the compound’s stability and efficacy. For instance, variations in pH may alter its reactivity or solubility. Investigating these factors is essential for optimizing its use.
Scientists and pharmacologists should explore its properties to unlock its therapeutic potential
Safety and Hazards
Like many chemical compounds, 4-Bromo-1,2-bis(difluoromethoxy)benzene can pose certain hazards. It’s considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), with potential risks including flammable liquids, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
properties
IUPAC Name |
4-bromo-1,2-bis(difluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O2/c9-4-1-2-5(14-7(10)11)6(3-4)15-8(12)13/h1-3,7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQTZBFTWUMUQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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